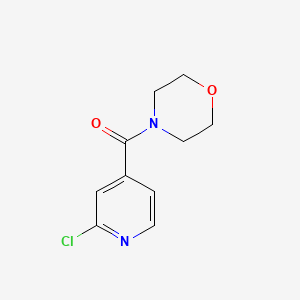
4-(2-Chloroisonicotinoyl)morpholine
Übersicht
Beschreibung
“4-(2-Chloroisonicotinoyl)morpholine” is a chemical compound with the CAS number 174482-98-5 . It has a molecular weight of 226.66 and its IUPAC name is 4-(2-chloroisonicotinoyl)morpholine . It is typically stored at room temperature .
Molecular Structure Analysis
The linear formula of “4-(2-Chloroisonicotinoyl)morpholine” is C10 H11 Cl N2 O2 . The InChI code is 1S/C10H11ClN2O2/c11-9-7-8 (1-2-12-9)10 (14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 .Physical And Chemical Properties Analysis
“4-(2-Chloroisonicotinoyl)morpholine” is a solid at room temperature . It has a molecular weight of 226.66 . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on morpholine derivatives has shown potential in combating multidrug-resistant strains of various microorganisms. For example, a study on the compound 4-(Phenylsulfonyl) morpholine investigated its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. The compound demonstrated modulating activity, significantly enhancing the effectiveness of amikacin against P. aeruginosa, highlighting its potential in antibiotic resistance management (Oliveira et al., 2015).
Synthesis and Complexation with Metals
Morpholine derivatives have also been explored for their ability to form complexes with metals. A study involving the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) revealed insights into the structural and electronic properties of these complexes. Such research underscores the relevance of morpholine derivatives in organometallic chemistry and potential applications in catalysis and material science (Singh et al., 2000).
Pharmaceutical Development
Morpholine and its derivatives are prominent in medicinal chemistry due to their physicochemical properties that make them suitable for drug development. They have been incorporated into various therapeutic agents targeting a wide range of molecular targets. A review article emphasizes the versatility of the morpholine scaffold in drug design, showcasing its importance across different therapeutic areas. This includes its role in enhancing potency, drug-like properties, and pharmacokinetics of pharmaceutical compounds (Kourounakis et al., 2020).
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-7-8(1-2-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQBEUQXLUMNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649213 | |
| Record name | (2-Chloropyridin-4-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroisonicotinoyl)morpholine | |
CAS RN |
174482-98-5 | |
| Record name | (2-Chloropyridin-4-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1604255.png)


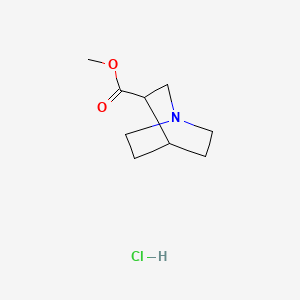
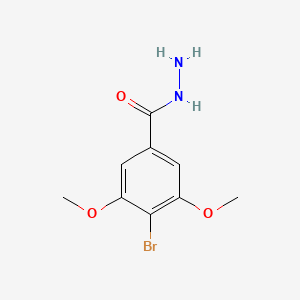



![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)

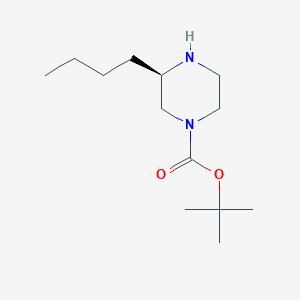
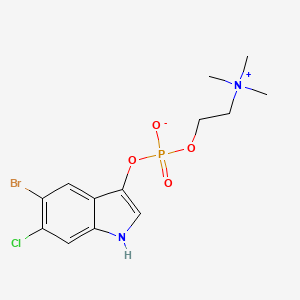
![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)
![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)